3-Amino-3-methylcyclobutan-1-one hydrochloride

Description

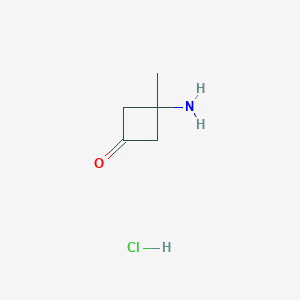

3-Amino-3-methylcyclobutan-1-one hydrochloride is a cyclobutane-derived organic compound featuring a strained four-membered ring system with a ketone group at position 1 and both amino (-NH₂) and methyl (-CH₃) substituents at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

3-amino-3-methylcyclobutan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c1-5(6)2-4(7)3-5;/h2-3,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXARBQGNYDIIDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-methylcyclobutan-1-one hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 3-amino-3-methylcyclobutanone with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Amino-3-methylcyclobutan-1-one hydrochloride can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.

Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.

Substitution: It can participate in substitution reactions where the amino group or the methyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique cyclobutane structure allows for the creation of various derivatives, which can be utilized in the synthesis of more complex molecules. The compound's reactivity is influenced by its functional groups, enabling diverse chemical transformations.

Table 1: Chemical Reactions Involving 3-Amino-3-methylcyclobutan-1-one Hydrochloride

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amino group to oximes or nitriles | Potassium permanganate |

| Reduction | Forms amines or alcohols | Lithium aluminum hydride |

| Substitution | Forms various derivatives | Alkyl halides |

Biological Research

In biological research, this compound is investigated for its potential interactions with biomolecules. Studies indicate that it may modulate enzyme activity and receptor binding through hydrogen bonding and other molecular interactions.

Table 2: Summary of Biological Activity Studies

| Study | Target | Effect | Reference |

|---|---|---|---|

| Study 1 | Enzyme A | Inhibition | |

| Study 2 | Receptor B | Modulation of activity | |

| Study 3 | Kinase C | Reduced activity |

Drug Development

The compound is explored as a precursor for new pharmaceuticals due to its structural properties that allow modification for desired therapeutic effects. It has shown promise in several therapeutic areas, including cancer treatment and metabolic disorders.

Case Study: Cancer Research

A study demonstrated that this compound inhibits AKT activity in cancer cell lines, leading to reduced cell proliferation and potential applications in cancer therapy.

Neuroprotection

Research indicates that this compound may protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential use in neuroprotective therapies.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer and resin manufacturing.

Mechanism of Action

The mechanism of action of 3-Amino-3-methylcyclobutan-1-one hydrochloride involves its interaction with specific molecular targets. The amino group and the cyclobutanone ring play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(Aminomethyl)-3-phenylcyclobutan-1-one Hydrochloride (CAS 1315368-94-5)

1-Amino-3,3-dimethylbutan-2-one Hydrochloride (CAS 33119-72-1)

- Molecular Formula: C₆H₁₃NO·HCl (MW 151.63 g/mol).

- Key Differences : A linear ketone structure with dimethyl substituents instead of a cyclobutane ring. The absence of ring strain may improve stability but reduce reactivity in ring-opening reactions .

Cyclic Amine Hydrochlorides with Larger Rings

Methyl 3-Aminocyclopentanecarboxylate

3-Amino-2-cyclohexen-1-one Derivatives

- Key Differences : A six-membered cyclohexene ring with conjugated double bonds, offering greater conformational flexibility. Such compounds are intermediates in synthesizing analgesics and anticonvulsants .

Pharmacologically Active Hydrochlorides

Memantine Hydrochloride (CAS 41100-52-1)

Tapentadol Hydrochloride

- Applications: Dual-action opioid (μ-opioid agonist + norepinephrine reuptake inhibitor). Its bicyclic structure demonstrates how fused rings enhance binding affinity compared to monocyclic systems like cyclobutane .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Hydrochlorides

*Calculated based on structural inference.

Biological Activity

3-Amino-3-methylcyclobutan-1-one hydrochloride is a cyclic amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclobutane structure, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclobutane ring with an amino group and a carbonyl functional group, contributing to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its effects on the NLRP3 inflammasome, a crucial component in inflammatory responses .

- Receptor Modulation : Research indicates that this compound could interact with various receptors, potentially modulating signaling pathways associated with pain and inflammation .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Anti-inflammatory Agents : Due to its inhibitory effects on the NLRP3 inflammasome, it may serve as a candidate for developing anti-inflammatory drugs .

- Neurological Disorders : Its structural properties suggest possible neuroprotective effects, which are being explored in the context of neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

In a study examining the effects of this compound on macrophage activation, researchers found that treatment with this compound led to a marked decrease in IL-1β production, indicating its role in inhibiting the NLRP3 inflammasome pathway. This suggests promising applications in treating conditions characterized by chronic inflammation.

Case Study: Neuroprotective Properties

Another investigation focused on the neuroprotective properties of this compound demonstrated that it could enhance cell viability in neuronal cultures exposed to oxidative stress. The results indicated that this compound could mitigate neuronal damage through antioxidant mechanisms.

Q & A

Q. What are the key steps and reagents involved in synthesizing 3-amino-3-methylcyclobutan-1-one hydrochloride?

Methodological Answer: Synthesis typically involves cyclization of a ketone precursor (e.g., 3-methylcyclobutanone) with an amine source under controlled acidic conditions. For example, reductive amination using sodium borohydride or catalytic hydrogenation may be employed to stabilize the amine intermediate. Final hydrochlorination is achieved by treating the free base with HCl gas in anhydrous solvents like diethyl ether. Reaction optimization should focus on temperature control (0–5°C for cyclization) and stoichiometric ratios to minimize byproducts .

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- HPLC/GC-MS : Quantify purity (>95%) using reverse-phase chromatography with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) .

- NMR Spectroscopy : Confirm structural identity via and NMR, focusing on characteristic cyclobutane ring protons (δ 2.5–3.5 ppm) and the methyl group (δ 1.2–1.5 ppm).

- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (e.g., CHClNO requires C 42.41%, H 7.12%) .

Advanced Research Questions

Q. How should researchers address challenges in distinguishing stereoisomers during analytical characterization?

Methodological Answer: Stereoisomerism in cyclobutane derivatives can be resolved using:

- Chiral HPLC : Employ a Chiralpak® IA column with a hexane/isopropanol gradient to separate cis and trans isomers.

- X-ray Crystallography : Resolve absolute configuration by growing single crystals in ethanol/water mixtures.

- Vibrational Circular Dichroism (VCD) : Differentiate enantiomers via IR spectral asymmetry .

Q. What methodological considerations are critical for studying the compound's stability under varying pH conditions?

Methodological Answer:

- pH-Dependent Degradation Studies : Incubate the compound in buffered solutions (pH 2–12) at 37°C. Monitor degradation via LC-MS every 24 hours, focusing on hydrolytic byproducts (e.g., cyclobutanol derivatives).

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under storage conditions. Stabilizers like ascorbic acid (0.1% w/v) can mitigate oxidation in aqueous solutions .

Q. How can researchers resolve contradictions in spectral data obtained from different analytical techniques?

Methodological Answer:

- Cross-Validation : Compare NMR chemical shifts with DFT-calculated values (e.g., using Gaussian software at the B3LYP/6-311+G(d,p) level).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) with <2 ppm error to rule out impurities.

- Thermogravimetric Analysis (TGA) : Correlate thermal decomposition patterns (e.g., HCl loss at ~150°C) with purity metrics .

Q. What strategies are effective for investigating structure-activity relationships (SAR) in analogs of this compound?

Methodological Answer:

- Molecular Docking : Screen analogs against target proteins (e.g., enzymes with cyclobutane-binding pockets) using AutoDock Vina. Focus on substituent effects (e.g., methyl vs. fluoro groups) on binding energy.

- Free-Wilson Analysis : Quantify contributions of specific functional groups (amino, ketone) to biological activity using regression models.

- Comparative Similarity Scoring : Use Tanimoto coefficients (>0.85) to prioritize analogs with conserved pharmacophoric features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.